Tert-butyl 3-(chlorosulfonyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(chlorosulfonyl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Typical reaction conditions involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives .
Scientific Research Applications
Tert-butyl 3-(chlorosulfonyl)benzoate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(chlorosulfonyl)benzoate involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(chlorosulfonyl)benzoate: Similar compounds include this compound derivatives with different substituents on the benzene ring.
Tert-butylsulfinyl chloride: Another similar compound that reacts with amines to form sulfinamides.
Uniqueness
This compound is unique due to its specific reactivity and the ability to form a wide range of derivatives, making it a versatile reagent in chemical synthesis and research .
Properties
IUPAC Name |
tert-butyl 3-chlorosulfonylbenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)16-10(13)8-5-4-6-9(7-8)17(12,14)15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUQVZTYBVWBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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